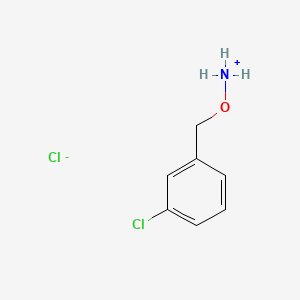
O-(3-Chlorobenzyl)hydroxylaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Ammoniooxy)methyl]-3-chlorobenzene chloride is an organic compound with the molecular formula C7H9Cl2NO. It is a colorless crystalline or white crystalline solid that is soluble in water and some organic solvents. This compound is used as a chemical intermediate and plays an important role in organic synthesis .
Métodos De Preparación
The preparation of 1-[(ammoniooxy)methyl]-3-chlorobenzene chloride involves a relatively complex chemical synthesis process. One common method is through the reaction of resorcinol and oxazole aldehyde (or corresponding derivatives), followed by a series of chemical changes to produce the target compound . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Análisis De Reacciones Químicas
1-[(Ammoniooxy)methyl]-3-chlorobenzene chloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form other derivatives.
Substitution: The compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(Ammoniooxy)methyl]-3-chlorobenzene chloride has several scientific research applications:
Chemistry: It is used as a chemical intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical research for the synthesis of specific molecules.
Medicine: It is involved in medicinal chemistry research for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-[(ammoniooxy)methyl]-3-chlorobenzene chloride involves its interaction with specific molecular targets and pathways. The compound can modify molecular structures through its reactive functional groups, leading to the formation of new compounds. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
1-[(Ammoniooxy)methyl]-3-chlorobenzene chloride can be compared with other similar compounds such as:
1-[(Ammoniooxy)methyl]-3-methoxybenzene chloride: This compound has a methoxy group instead of a chlorine atom, which can lead to different reactivity and applications.
1-[(Ammoniooxy)methyl]-2-chlorobenzene chloride: This compound has the chlorine atom in a different position, which can affect its chemical properties and reactivity.
The uniqueness of 1-[(ammoniooxy)methyl]-3-chlorobenzene chloride lies in its specific structure, which allows it to participate in a variety of chemical reactions and be used in diverse scientific research applications.
Propiedades
Fórmula molecular |
C7H9Cl2NO |
|---|---|
Peso molecular |
194.06 g/mol |
Nombre IUPAC |
(3-chlorophenyl)methoxyazanium;chloride |
InChI |
InChI=1S/C7H9ClNO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5H2,9H3;1H/q+1;/p-1 |
Clave InChI |
MKRABNVPHCVHMD-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC(=C1)Cl)CO[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



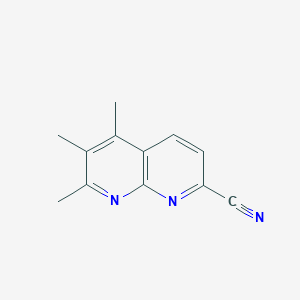
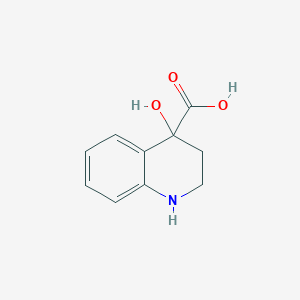

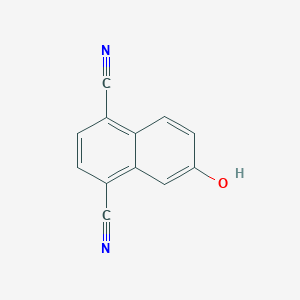


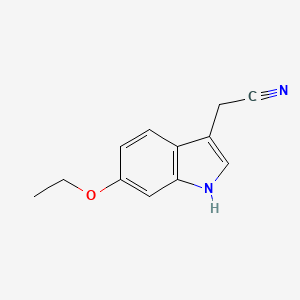
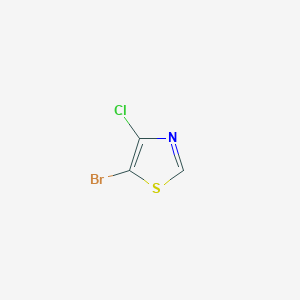
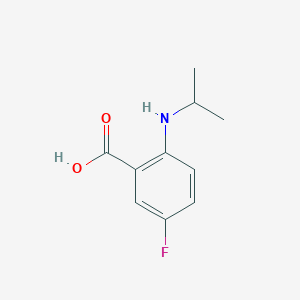

![1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B11902457.png)

![1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902469.png)
